(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid
Overview
Description
(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid is a complex organic compound with a unique bicyclic structure
Mechanism of Action
Target of Action
Pyrrole compounds are known to interact with various biological targets due to their heterocyclic nature .
Mode of Action
Pyrrole compounds are generally known for their ability to form complexes with various biomolecules, which can lead to changes in cellular functions .
Biochemical Pathways
Pyrrole compounds are known to be involved in a variety of biochemical reactions, including the synthesis of n-substituted pyrroles .
Result of Action
As a pyrrole compound, it may have diverse effects depending on its specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and presence of other molecules can potentially affect the action of pyrrole compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid can be achieved through several methods. One common approach involves the enantioselective process, which ensures the production of the desired stereoisomer. This method typically involves the condensation of carboxylic acids with specific amines, followed by cyclization to form the pyrrole ring .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, including catalytic processes that ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or other peroxides.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo substitution reactions, particularly nucleophilic substitutions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of various chemical products and materials
Comparison with Similar Compounds
Similar Compounds
Pyrrole-2-carboxylic acid: A simpler analog with similar reactivity but lacking the bicyclic structure.
Cyclopenta[b]pyrrole derivatives: Compounds with similar core structures but different functional groups.
Properties
IUPAC Name |
(2S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-8(11)7-4-5-2-1-3-6(5)9-7/h5-7,9H,1-4H2,(H,10,11)/t5-,6-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHKEWIEKYQINX-ACZMJKKPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(NC2C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@H](N[C@H]2C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50911157 | |
Record name | Octahydrocyclopenta[b]pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50911157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109428-53-7 | |
Record name | 2-Azabicyclo(3.3.0)octane-3-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109428537 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octahydrocyclopenta[b]pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50911157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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